4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone
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Description
4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone (4CFM-BP) is an organic compound that has been extensively studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in the early 2000s, and has since been used in a variety of lab experiments and research studies.
Scientific Research Applications
Synthesis and Material Science
Synthesis of Derivatives for Biological Activity : Fluoro and chloro derivatives of triazoles, involving similar structures to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been synthesized for their biological activity, demonstrating diverse intermolecular interactions and potential for further biological applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Development of Industrial Scale Synthesis : A one-pot synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, suitable for industrial scaling, highlights the practical applications of similar benzophenone derivatives in material science and industry (Karrer, Meier, & Pascual, 2000).
Pharmacological Research
- Antiproliferative Activity in Neoplastic Cells : Novel benzophenone analogues, structurally related to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in cancer treatment (Al‐Ghorbani et al., 2017).
Chemical and Biochemical Studies
Photochemistry in Biological Chemistry : The photochemical properties of benzophenone derivatives, akin to 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone, have been extensively applied in bioorganic chemistry and material science for covalent attachment processes (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Photopolymerization Studies : Research into the photopolymerization kinetics of various diaryl ketone systems, including chloro-benzophenone derivatives, provides insight into their applications in photopolymerization processes (Meng-zhou, 2007).
Chemical Detoxifying Functions : Benzophenone derivatives have been incorporated into cotton fabrics for antimicrobial and chemical detoxifying functions, demonstrating their utility in material treatments (Hong & Sun, 2008).
Transformation in Chlorination Disinfection : Studies on the transformation of benzophenone compounds like 4-hydroxyl benzophenone in chlorination disinfection processes reveal the formation of toxic by-products, providing important insights into environmental safety (Liu, Wei, Liu, & Du, 2016).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGCHVHLRZCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643103 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-13-7 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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